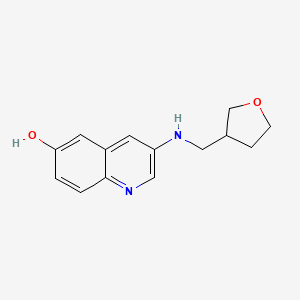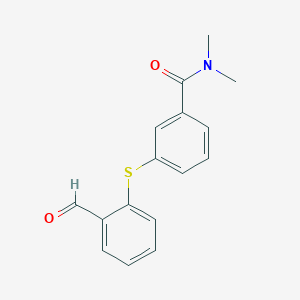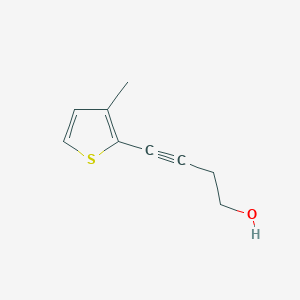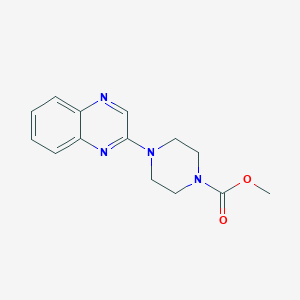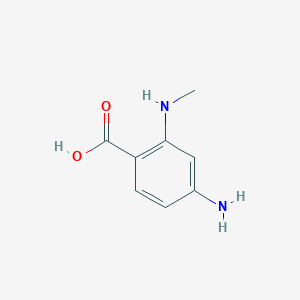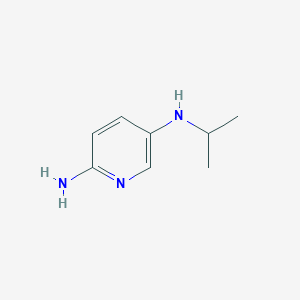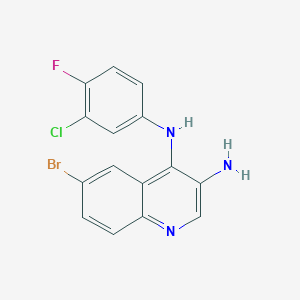
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms.
Vorbereitungsmethoden
The synthesis of 6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine typically involves multiple steps. One common method starts with the reaction of 4-aminoquinoline with a brominated phenyl compound to form an intermediate. This intermediate is then subjected to chlorination and fluorination reactions under specific conditions to yield the final product . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Due to its unique structure, it may exhibit anticancer, antiviral, and antibacterial activities.
Industry: It can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine can be compared with other similar compounds, such as:
6-bromo-4-chloroquinoline: This compound has a similar quinoline core but lacks the fluorophenyl group, which may result in different biological activities.
6-bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile: This compound has a similar structure but includes a carbonitrile group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H10BrClFN3 |
|---|---|
Molekulargewicht |
366.61 g/mol |
IUPAC-Name |
6-bromo-4-N-(3-chloro-4-fluorophenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C15H10BrClFN3/c16-8-1-4-14-10(5-8)15(13(19)7-20-14)21-9-2-3-12(18)11(17)6-9/h1-7H,19H2,(H,20,21) |
InChI-Schlüssel |
DJOOAVKGYFYRMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2N)Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
![6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13879962.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate](/img/structure/B13879969.png)
